[3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate [3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate
Brand Name: Vulcanchem
CAS No.: 108587-59-3
VCID: VC21282371
InChI: InChI=1S/C22H42O5Si4/c1-19(2)22(23)24-18-21-14-12-13-20(17-21)15-16-31(25-28(3,4)5,26-29(6,7)8)27-30(9,10)11/h12-14,17H,1,15-16,18H2,2-11H3
SMILES: CC(=C)C(=O)OCC1=CC=CC(=C1)CC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
Molecular Formula: C22H42O5Si4
Molecular Weight: 498.9 g/mol

[3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate

CAS No.: 108587-59-3

Cat. No.: VC21282371

Molecular Formula: C22H42O5Si4

Molecular Weight: 498.9 g/mol

* For research use only. Not for human or veterinary use.

[3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate - 108587-59-3

Specification

CAS No. 108587-59-3
Molecular Formula C22H42O5Si4
Molecular Weight 498.9 g/mol
IUPAC Name [3-[2-tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate
Standard InChI InChI=1S/C22H42O5Si4/c1-19(2)22(23)24-18-21-14-12-13-20(17-21)15-16-31(25-28(3,4)5,26-29(6,7)8)27-30(9,10)11/h12-14,17H,1,15-16,18H2,2-11H3
Standard InChI Key UDMTYRQTFYSIHZ-UHFFFAOYSA-N
SMILES CC(=C)C(=O)OCC1=CC=CC(=C1)CC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
Canonical SMILES CC(=C)C(=O)OCC1=CC=CC(=C1)CC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C

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